3'-Fluoro-5'-methylbutyrophenone
Description
3'-Fluoro-5'-methylbutyrophenone is a fluorinated aromatic ketone characterized by a butyrophenone backbone (a four-carbon chain terminating in a ketone group) substituted with a fluorine atom at the 3' position and a methyl group at the 5' position on the phenyl ring. The fluorine atom enhances metabolic stability and lipophilicity, while the methyl group contributes to steric effects and modulates electronic properties. This compound is of interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by fluorine, such as increased resistance to oxidative degradation and improved bioavailability .
Properties
IUPAC Name |
1-(3-fluoro-5-methylphenyl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO/c1-3-4-11(13)9-5-8(2)6-10(12)7-9/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIJEIPFYNTEIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=CC(=C1)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3'-Fluoro-5'-methylbutyrophenone is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is a ketone derivative characterized by the presence of a fluorine atom at the 3' position and a methylbutyl group at the 5' position of the phenyl ring. Its molecular formula is with a molecular weight of approximately 194.24 g/mol.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Binding Affinity : The carbonyl group in the ketone structure can form hydrogen bonds with amino acids in proteins, influencing their conformation and function.
- Electrophilic Properties : The presence of the fluorine atom may enhance electrophilic reactivity, allowing for interactions with nucleophilic sites in biological molecules.
Cytotoxicity Studies
Cytotoxicity is a critical aspect of evaluating the safety and efficacy of compounds in drug development. Various assays have been employed to assess the cytotoxic effects of this compound on mammalian cell lines.
Table 1: Cytotoxicity Assays Overview
| Assay Type | Description | Advantages | Limitations |
|---|---|---|---|
| MTT Assay | Measures cell viability based on metabolic activity | Simple, widely used | May be interfered by compounds |
| LDH Release Assay | Evaluates membrane integrity through lactate dehydrogenase release | Sensitive to cytotoxic effects | Requires specific equipment |
| Colony Formation Assay | Assesses clonogenic potential in soft agar | Reflects long-term survival | Time-consuming |
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound. For instance:
- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating potent activity against these cell types .
- Neuroprotective Effects : Another investigation revealed that this compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential role in treating neurodegenerative diseases .
- Antimicrobial Activity : Preliminary screening indicated that this compound possesses antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in antibiotic development .
Comparison with Similar Compounds
The structural and functional attributes of 3'-Fluoro-5'-methylbutyrophenone can be contextualized by comparing it to related fluorinated aromatic ketones. Below is a detailed analysis:
Structural Variations and Physicochemical Properties
Key Observations :
- Halogen Effects: Bromine in 3-Bromo-3'-fluoro-5'-methylbenzophenone increases molecular weight and polarizability compared to methyl or trifluoromethoxy groups.
- Lipophilicity : Fluorine and trifluoromethyl groups improve lipid solubility, critical for blood-brain barrier penetration in CNS-targeted drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
